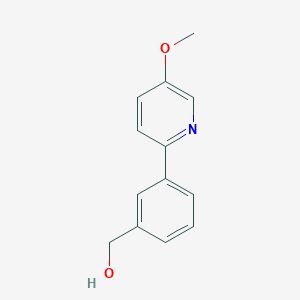

(3-(5-Methoxypyridin-2-yl)phenyl)methanol

Description

Structural Classification

(3-(5-Methoxypyridin-2-yl)phenyl)methanol can be classified based on its functional groups. The presence of a hydroxyl (-OH) group attached to a carbon atom makes it an alcohol. libretexts.org Specifically, since the carbon atom bearing the hydroxyl group is bonded to only one other carbon atom (of the phenyl ring), it is classified as a primary (1°) alcohol . libretexts.org

The general classification of alcohols is determined by the substitution of the carbon atom bonded to the hydroxyl group. libretexts.org

| Alcohol Classification | General Formula | Description |

| Primary (1°) | RCH₂OH | The carbon atom attached to the -OH group is bonded to one other carbon atom. |

| Secondary (2°) | R₂CHOH | The carbon atom attached to the -OH group is bonded to two other carbon atoms. libretexts.org |

| Tertiary (3°) | R₃COH | The carbon atom attached to the -OH group is bonded to three other carbon atoms. libretexts.org |

Furthermore, the molecule belongs to the broader category of aryl-heteroaryl methanols . This designation arises from the methanol (B129727) carbon being attached to an aryl ring (the phenyl group), which in turn is substituted with a heteroaryl ring (the methoxypyridine group).

Nomenclature

The IUPAC name, this compound, provides a precise description of the molecule's structure. It can be deconstructed as follows:

Methanol : This is the parent name, indicating a methyl group (CH₃) where one hydrogen has been replaced by a hydroxyl group (-OH). fiveable.mewikipedia.org In this case, the "methanol" is the -CH₂OH group.

Phenyl : This indicates that the methanol group is attached to a phenyl ring (C₆H₅). wikipedia.org

(3-(...)) : This number specifies that the substituent group described within the parentheses is attached to the 3rd carbon of the phenyl ring, relative to the methanol group at position 1.

5-Methoxypyridin-2-yl : This describes the substituent itself.

Pyridin : A six-membered aromatic heterocyclic ring containing one nitrogen atom. nih.gov

-2-yl : This indicates that the pyridine (B92270) ring is attached to the phenyl ring via its 2nd carbon atom.

5-Methoxy : This signifies that a methoxy (B1213986) group (-OCH₃) is attached to the 5th carbon atom of the pyridine ring.

Structure

3D Structure

Properties

CAS No. |

1349715-56-5 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

[3-(5-methoxypyridin-2-yl)phenyl]methanol |

InChI |

InChI=1S/C13H13NO2/c1-16-12-5-6-13(14-8-12)11-4-2-3-10(7-11)9-15/h2-8,15H,9H2,1H3 |

InChI Key |

LQYBFLLKAQEHEO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C=C1)C2=CC=CC(=C2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 3 5 Methoxypyridin 2 Yl Phenyl Methanol and Analogues

Strategic Approaches to Constructing the (Methoxypyridinyl)phenyl Skeleton

The central challenge in synthesizing the target molecule lies in the formation of the C-C bond between the phenyl and pyridine (B92270) rings. Modern synthetic chemistry offers several powerful methods to achieve this linkage, primarily through transition metal-catalyzed cross-coupling reactions, as well as classical heterocyclic synthesis approaches.

Cross-Coupling Reactions for Aryl-Heteroaryl Linkages

Transition metal-catalyzed cross-coupling reactions are among the most efficient and versatile methods for constructing C(sp²)–C(sp²) bonds, making them ideal for linking aryl and heteroaryl rings. wikipedia.org The Suzuki-Miyaura and Negishi couplings are particularly prominent in this context. orgsyn.orgrsc.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov For the synthesis of the (5-methoxypyridin-2-yl)phenyl skeleton, this can be approached in two ways: coupling 2-halo-5-methoxypyridine with (3-(hydroxymethyl)phenyl)boronic acid, or coupling 5-methoxy-2-pyridylboronic acid with a 3-halobenzyl alcohol or a precursor. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov

The Negishi coupling utilizes an organozinc reagent, which couples with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This method is a powerful tool for preparing bipyridines and other linked heteroaromatic systems. orgsyn.org The required pyridylzinc halides can be generated through transmetalation from pyridyllithium compounds or by direct reaction of pyridyl halides with activated zinc. orgsyn.orgresearchgate.net Negishi couplings are noted for their high yields and functional group tolerance, including esters, ketones, and even free NH groups. researchgate.netorganic-chemistry.org

| Reaction Name | Coupling Partners | Catalyst (Typical) | Key Advantages |

| Suzuki-Miyaura Coupling | Organoboron Reagent + Organic Halide/Triflate | Palladium (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Mild conditions, high functional group tolerance, commercially available reagents. nih.gov |

| Negishi Coupling | Organozinc Reagent + Organic Halide/Triflate | Palladium or Nickel (e.g., Pd(PPh₃)₄, Ni(acac)₂) wikipedia.org | High reactivity and yield, tolerates diverse functional groups, allows coupling of sp³, sp², and sp carbons. wikipedia.org |

Multicomponent Reactions in Pyridine Ring Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer an efficient pathway to complex heterocyclic structures like substituted pyridines. nih.govnih.gov These reactions are advantageous due to their high atom economy, step economy, and the ability to rapidly build molecular complexity. nih.gov

For the synthesis of a 5-methoxypyridine ring system, an MCR approach could involve the strategic combination of smaller building blocks. While a direct MCR synthesis of the entire (3-(5-Methoxypyridin-2-yl)phenyl)methanol is complex, MCRs are highly effective for creating the substituted pyridine core, which can then be used in subsequent cross-coupling reactions. The Hantzsch pyridine synthesis , a pseudo four-component reaction, is a classic example, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is subsequently oxidized to the pyridine. acsgcipr.orgmdpi.com Modifications to this and other MCRs allow for the synthesis of asymmetrically substituted pyridines. baranlab.orgnih.gov

Cyclization and Condensation Methods for Substituted Pyridines

Classical methods for pyridine ring construction often rely on condensation and cyclization strategies. baranlab.orgstudylib.net These methods build the heterocyclic ring from acyclic precursors.

Condensation of Carbonyl Compounds : One of the most fundamental approaches involves the condensation of 1,5-dicarbonyl compounds with ammonia or an ammonia source, followed by oxidation to form the aromatic pyridine ring. baranlab.org Variations using hydroxylamine can avoid the final oxidation step. studylib.net

Guareschi-Thorpe Reaction : This method involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound to produce a 2-pyridone, which can be further functionalized. acsgcipr.org

Bohlmann-Rahtz Pyridine Synthesis : This reaction constructs the pyridine ring from enamines and alkynyl ketones, directly yielding the aromatic pyridine through elimination. acsgcipr.org

These methods are foundational for creating a variety of substituted pyridines. organic-chemistry.org By selecting appropriately substituted starting materials, a 5-methoxypyridine precursor suitable for later coupling can be synthesized.

Introduction and Derivatization of the Phenylmethanol Moiety

Once the biaryl skeleton is established, or by using a pre-functionalized starting material, the final step is the generation of the phenylmethanol group. This is typically achieved by reducing a corresponding carbonyl compound, such as an aldehyde or ketone.

Functionalization of Aryl Rings Pre- and Post-Coupling

The hydroxymethyl group (-CH₂OH) or its carbonyl precursor can be introduced either before or after the key cross-coupling step.

Pre-Coupling Functionalization : This strategy involves using a phenyl ring that already contains the desired functional group or a protected version thereof. For instance, a Suzuki coupling could be performed using (3-formylphenyl)boronic acid or 3-bromobenzyl alcohol as a coupling partner. This approach can simplify the final steps of the synthesis.

Post-Coupling Functionalization : Alternatively, the biaryl skeleton, (3-(5-methoxypyridin-2-yl))benzene, can be synthesized first, followed by functionalization of the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions like Friedel-Crafts acylation to introduce a ketone, which is then reduced. Direct functionalization of pyridine rings is also a known strategy, although regioselectivity can be a challenge. nih.govnih.gov

Reduction of Carbonyl Precursors to Methanols

The most direct route to the target phenylmethanol is through the reduction of its corresponding carbonyl precursor, (3-(5-Methoxypyridin-2-yl)phenyl)ketone or the more common aldehyde intermediate, 3-(5-methoxypyridin-2-yl)benzaldehyde. This transformation is a standard procedure in organic synthesis.

Commonly used reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol, and is selective for aldehydes and ketones. A typical procedure involves treating the carbonyl compound with NaBH₄ in methanol, often at reduced temperatures (0–5 °C) to control reactivity. vulcanchem.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source is another effective method for this reduction. google.com

| Precursor Compound | Reducing Agent | Typical Conditions | Product |

| (3-(5-Methoxypyridin-2-yl)phenyl)ketone | Sodium Borohydride (NaBH₄) | Methanol, 0-25°C | This compound |

| 3-(5-Methoxypyridin-2-yl)benzaldehyde | Sodium Borohydride (NaBH₄) | Ethanol/Water | This compound |

| (3-(5-Methoxypyridin-2-yl)phenyl)ketone | Catalytic Hydrogenation (H₂) | Pd/C, Methanol, H₂ atmosphere | This compound google.com |

Novel Methodologies and Catalyst Systems for Pyridinylmethanol Synthesis

The construction of the pyridinylmethanol core and its analogues can be approached through various innovative catalytic methods. These strategies often focus on the efficient formation of key carbon-carbon (C-C) and carbon-heteroatom bonds that constitute the biaryl framework.

The Ritter reaction is a well-established method for the synthesis of N-alkyl amides from a nitrile and a carbocation precursor, such as an alcohol, in the presence of a strong acid. researchgate.net The reaction proceeds via the formation of a stable carbocation, which is then attacked by the nitrogen atom of the nitrile to form a nitrilium ion. Subsequent hydrolysis yields the corresponding amide. researchgate.net

While traditionally requiring strong acids like sulfuric acid, modern catalysis has introduced milder and more efficient alternatives. Bismuth(III) trifluoromethanesulfonate, Bi(OTf)₃, has emerged as a powerful Lewis acid catalyst for a variety of organic transformations, including the synthesis of amides. beilstein-journals.org It is known to catalyze the Ritter reaction of tertiary alcohols with various nitriles. google.comillinois.edu Although a direct synthesis of this compound using a Bi(OTf)₃-catalyzed Ritter reaction has not been explicitly detailed in the literature, a hypothetical synthetic route can be proposed.

This approach would involve the generation of a benzylic carbocation from a suitable precursor, which is then trapped by a nitrile. For instance, (3-bromophenyl)methanol could be coupled with 5-methoxypyridine-2-carbonitrile. However, a more plausible Ritter-based approach would involve the formation of a key amide intermediate that is later converted to the target alcohol. For example, a benzyl alcohol could be reacted with a nitrile in the presence of Bi(OTf)₃ to form an N-benzyl amide. This amide could then be reduced to the corresponding amine or, more relevant to the target structure, the functional groups could be manipulated such that a final reduction step yields the desired benzylic alcohol. The conversion of amides to alcohols is a standard transformation in organic synthesis, often accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The use of Bi(OTf)₃ offers several advantages over classical Brønsted acids, including higher catalytic activity in some cases, greater functional group tolerance, and easier handling due to its solid nature and stability in air.

The key structural feature of this compound is the biaryl linkage between the phenyl and methoxypyridine rings. The formation of this C-C bond is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Several advanced catalytic systems have been developed for this purpose.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl systems. illinois.edu This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide. For the synthesis of the target molecule, this could involve the reaction of 2-bromo-5-methoxypyridine with (3-(hydroxymethyl)phenyl)boronic acid, or alternatively, 3-bromobenzyl alcohol with a 5-methoxypyridin-2-ylboronic ester. Palladium catalysts with phosphine ligands, such as Pd(PPh₃)₄ or systems generated in situ from a palladium precursor like Pd(OAc)₂ and a ligand, are commonly employed.

Nickel-Catalyzed Cross-Coupling: As a more economical and sustainable alternative to palladium, nickel-based catalysts have gained significant attention for biaryl synthesis. drugmoneyart.com Nickel catalysts can effectively couple a wide range of aryl halides, including the less reactive but more readily available aryl chlorides, with organoboron reagents. researchgate.net Catalyst systems such as those derived from NiCl₂ with ligands like triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) have proven effective. researchgate.netresearchgate.net Nickel catalysis can also be used for the decarbonylative cross-coupling of aryl anhydrides with arylboronic acids, offering an alternative route to biaryl compounds. d-nb.info

Iron-Catalyzed Cross-Coupling: Iron is an attractive catalyst due to its low cost, abundance, and low toxicity. researchgate.net Iron-catalyzed cross-coupling reactions, often involving Grignard reagents or other organometallics, have been developed for the synthesis of biaryl compounds. researchgate.netnih.govwikipedia.org These methods provide a green and sustainable approach to C-C bond formation and have been successfully applied in pharmaceutical synthesis. researchgate.net

The following table summarizes some of the advanced catalytic systems used for biaryl synthesis:

| Catalyst System | Coupling Partners | Key Advantages | Representative References |

|---|---|---|---|

| Palladium-based (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand) | Arylboronic acids/esters and Aryl halides/triflates | High yields, broad functional group tolerance, well-established. | illinois.eduacs.org |

| Nickel-based (e.g., NiCl₂(dppf), Ni(OAc)₂/bipy) | Arylboronic acids, Aryl Grignards and Aryl halides/triflates | Cost-effective, effective for aryl chlorides, sustainable. | drugmoneyart.comresearchgate.netresearchgate.net |

| Iron-based (e.g., FeCl₃, Fe(acac)₃) | Aryl Grignard reagents and Aryl halides | Abundant, low-cost, environmentally benign. | researchgate.netnih.govwikipedia.org |

Regioselectivity and Stereocontrol in Synthesis

Achieving the desired connectivity and spatial arrangement of atoms is paramount in the synthesis of complex molecules. For this compound and its analogues, this translates to controlling the position of the C-C bond formation (regioselectivity) and, for certain analogues, the three-dimensional orientation of the molecule (stereocontrol).

Regioselectivity: In the context of a Suzuki-Miyaura coupling to form the biaryl core, regioselectivity is crucial when using starting materials with multiple potential reaction sites. For instance, if a di-halogenated pyridine is used, the choice of catalyst and reaction conditions can influence which halogen is preferentially replaced. Generally, in palladium-catalyzed couplings of dihalopyridines, the reactivity of the halogens follows the order I > Br > Cl. nih.gov For a substrate like 2-bromo-5-chloropyridine, the coupling would be expected to occur at the more reactive C-Br bond. The electronic properties of the pyridine ring also play a significant role, with positions that are more electron-deficient being more susceptible to oxidative addition by the palladium catalyst. For a 2,5-disubstituted pyridine, the C2 position is generally more electron-deficient and thus more reactive in many cross-coupling reactions. The judicious choice of coupling partners, such as using 2-bromo-5-methoxypyridine, ensures that the coupling occurs at the desired C2 position. acs.org

Stereocontrol: The target molecule, this compound, is not chiral. However, the synthesis of its analogues could introduce chiral centers. A particularly relevant form of stereoisomerism in biaryl compounds is atropisomerism . researchgate.net This arises from hindered rotation around the single bond connecting the two aryl rings, leading to stereoisomers that are non-superimposable mirror images (enantiomers) or diastereomers. researchgate.netorgsyn.org For atropisomerism to occur, there must be a significant energy barrier to rotation, typically caused by bulky substituents at the ortho positions of the biaryl linkage. youtube.com

While the parent compound lacks the necessary bulky ortho substituents to exhibit stable atropisomerism at room temperature, the synthesis of more sterically hindered analogues could lead to the formation of atropisomers. The control of axial chirality in such cases is a significant synthetic challenge. Atroposelective synthesis aims to produce a single atropisomer in excess. This can be achieved through various strategies, including the use of chiral catalysts or auxiliaries in the cross-coupling step, or through dynamic kinetic resolution of a racemic mixture of atropisomers. beilstein-journals.orgrochester.edu The study of atropisomerism is a burgeoning field in drug discovery, as different atropisomers can exhibit distinct pharmacological properties. researchgate.netorgsyn.org

Isolation and Purification Techniques for Complex Organic Molecules

The final stage of any chemical synthesis is the isolation and purification of the desired product from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts. For a polar, heterocyclic compound like this compound, a combination of techniques is typically employed.

Column Chromatography: This is the most common method for purifying organic compounds on a laboratory scale. The choice of the stationary phase (the solid adsorbent) and the mobile phase (the eluting solvent) is critical for achieving good separation. For a moderately polar compound like the target molecule, silica gel is a common stationary phase. The mobile phase is typically a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297), dichloromethane, or methanol). The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC). For polar, nitrogen-containing compounds, it is sometimes beneficial to add a small amount of a basic modifier, like triethylamine, to the eluent to prevent the compound from streaking on the silica gel.

Crystallization: Crystallization is a powerful purification technique that can yield highly pure solid compounds. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, and then allowing the solution to cool slowly. As the solubility of the compound decreases at lower temperatures, it will crystallize out of the solution, leaving impurities behind in the solvent. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For compounds like substituted benzyl alcohols, isostructural crystals can sometimes be obtained, and the crystallization mechanism can be influenced by intermolecular interactions such as hydrogen bonding and π-stacking.

The following table provides a summary of typical purification techniques for compounds similar to this compound:

| Technique | Stationary/Mobile Phase or Solvent | Principle of Separation/Purification | Applicability |

|---|---|---|---|

| Flash Column Chromatography | Stationary: Silica Gel Mobile: Hexane/Ethyl Acetate gradient | Separation based on differences in polarity. More polar compounds adhere more strongly to the silica gel and elute later. | Primary purification of the crude reaction mixture. |

| Crystallization | Solvents: Ethanol, Methanol, Acetone, Toluene, or mixtures with water/hexanes. | Based on differential solubility of the compound and impurities at varying temperatures. | Final purification to obtain a highly pure, crystalline solid. |

| Preparative HPLC | Stationary: C18 (reversed-phase) Mobile: Acetonitrile/Water or Methanol/Water gradient | High-resolution separation based on hydrophobicity. | For difficult separations or obtaining very high purity material. |

Reactions at the Hydroxymethyl Functionality

The primary alcohol group is a key site of reactivity, readily undergoing oxidation, esterification, etherification, and serving as a precursor for amides.

Oxidation and Esterification Reactions

The hydroxymethyl group can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. Mild oxidizing agents like Pyridinium (B92312) chlorochromate (PCC) facilitate the partial oxidation to (3-(5-Methoxypyridin-2-yl)phenyl)formaldehyde. In contrast, strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) in an acidic medium will fully oxidize the alcohol to (3-(5-Methoxypyridin-2-yl)phenyl)carboxylic acid.

Esterification of the hydroxyl group is another fundamental transformation, often employed to modify the compound's physical properties, such as lipophilicity. This is typically achieved by reacting the alcohol with acylating agents like acetyl chloride or benzoyl chloride in the presence of a base.

| Reagent | Product | Conditions | Notes |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | (3-(5-Methoxypyridin-2-yl)phenyl)formaldehyde | Dichloromethane, room temp | Selective oxidation to the aldehyde. |

| Potassium permanganate (KMnO₄)/H₂SO₄ | (3-(5-Methoxypyridin-2-yl)phenyl)carboxylic acid | Acidic, reflux | Complete oxidation to the carboxylic acid. |

| Reagent | Product | Catalyst/Base | Notes |

|---|---|---|---|

| Acetyl chloride | (3-(5-Methoxypyridin-2-yl)phenyl)methyl acetate | Pyridine | Forms the corresponding acetate ester. |

| Benzoyl chloride | (3-(5-Methoxypyridin-2-yl)phenyl)methyl benzoate (B1203000) | DMAP | Forms the corresponding benzoate ester. |

Etherification and Amidation Reactions

Etherification provides a route to introduce various alkyl or aryl groups at the benzylic position. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Chemoselective etherification of benzylic alcohols in the presence of other types of hydroxyl groups can also be achieved using specific reagent systems. researchgate.netorganic-chemistry.org

Amidation of this compound is typically a multi-step process. The alcohol must first be oxidized to the corresponding carboxylic acid, as detailed previously. The resulting carboxylic acid can then be converted into an amide. This often involves an activation step, for instance, by converting the carboxylic acid to an acyl chloride (using thionyl chloride) or by using peptide coupling reagents (like HATU), followed by reaction with a desired amine. nih.govresearchgate.netresearchgate.net Direct synthesis of amides from esters formed from the alcohol is also a viable, environmentally friendly approach. rsc.org

Transformations of the Pyridine Nitrogen and Methoxy (B1213986) Group

The pyridine ring is electron-deficient, which influences its reactivity. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. It can be protonated by acids or alkylated by electrophiles like alkyl halides to form a positively charged pyridinium salt. This modification significantly alters the electronic properties of the heterocyclic ring.

The methoxy group (-OCH3) on the pyridine ring is a key functional handle. As an electron-donating group, it influences the ring's reactivity towards substitution. Under certain conditions, particularly in electron-deficient pyridine systems, the methoxy group can act as a leaving group and be displaced by strong nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction. nih.gov

Stability and Degradation in Chemical Environments

The stability of this compound is contingent on the surrounding chemical environment. The biaryl linkage between the phenyl and pyridine rings is generally robust. However, the functional groups present potential degradation pathways.

Oxidative Degradation: As a primary alcohol, the hydroxymethyl group is susceptible to oxidation, which can occur in the presence of strong oxidizing agents or under certain environmental conditions, leading to the formation of the corresponding aldehyde or carboxylic acid.

Acidic/Basic Conditions: The ether linkage of the methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI). The pyridine nitrogen can be protonated in acidic solutions, which may alter the compound's solubility and reactivity.

Microbial Degradation: Pyridine and its derivatives can be subject to microbial degradation in the environment. researchgate.netasm.org The specific pathways often involve hydroxylation and ring cleavage, though the presence of multiple substituents on this compound would influence its biodegradability. nih.gov

Ligand Exchange Reactions and Prodrug Development for Related Complexes

The pyridine nitrogen atom in this compound can act as a donor for metal ions, allowing the molecule to function as a ligand in coordination chemistry. It can form stable complexes with various transition metals. In a solution containing a metal complex, this molecule can potentially displace an existing ligand in a ligand exchange reaction, or be displaced from a complex by a stronger coordinating ligand.

The hydroxymethyl group is a valuable site for prodrug development. nih.gov A common strategy involves esterification of the alcohol to create an ester prodrug. nih.govresearchgate.net This modification masks the polar hydroxyl group, which can increase the molecule's lipophilicity and improve its ability to cross biological membranes. researchgate.net Once inside the body, esterase enzymes can hydrolyze the ester bond, releasing the active parent compound, this compound. nih.gov

Overview of Research Trajectories for Methoxypyridine Containing Compounds

Compounds containing the methoxypyridine scaffold are actively explored across various scientific disciplines, from materials science to pharmacology, due to their versatile chemical properties. The methoxy (B1213986) group, as an electron-donating substituent, significantly influences the electronic nature of the pyridine (B92270) ring, which in turn affects the molecule's reactivity and intermolecular interactions.

Research involving methoxypyridine derivatives has followed several key trajectories:

Pharmaceutical and Agrochemical Synthesis : Methoxypyridines serve as crucial intermediates or building blocks in the synthesis of complex organic molecules. innospk.com Their functionalized structure is leveraged to construct therapeutic agents and compounds for crop protection, such as acaricides, insecticides, and herbicides. innospk.com

Oncology Research : Specific methoxypyridine derivatives have been designed and synthesized as potent inhibitors of key signaling pathways implicated in cancer. For example, a series of sulfonamide methoxypyridine derivatives were developed as novel PI3K/mTOR dual inhibitors, which are critical targets in cancer therapy. nih.gov

Neuropharmacology : Derivatives of methoxypyridine have been investigated for their potential to modulate neurotransmitter systems. Some studies have explored these compounds as selective serotonin (B10506) receptor modulators, suggesting potential applications in the treatment of mood and anxiety disorders.

Materials Science : In the photosensitive industry, methoxypyridine compounds are used to synthesize nitrogen-containing heterocyclic compounds for color photographic materials, valued for their high sensitivity and color reproduction capabilities. innospk.com

Antimicrobial Research : The pyridine scaffold is known for its role in antimicrobial agents. rsc.org The addition of substituents like a methoxy group allows for the generation of new derivatives that are screened for activity against various bacterial and fungal strains. nih.gov

The diverse applications of methoxypyridine-containing compounds underscore the importance of this structural motif in generating novel molecules with tailored functional properties for a wide range of scientific and industrial applications.

Spectroscopic Characterization and Structural Elucidation of 3 5 Methoxypyridin 2 Yl Phenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of a compound in solution.

In a hypothetical ¹H NMR spectrum of (3-(5-Methoxypyridin-2-yl)phenyl)methanol, distinct signals would be expected for each unique proton in the molecule. The aromatic protons on both the phenyl and methoxypyridine rings would appear in the downfield region (typically δ 7.0-8.5 ppm). The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet around δ 3.8-4.0 ppm. The benzylic methylene protons (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.8 ppm, and the hydroxyl proton (-OH) signal would be a broad singlet whose chemical shift is dependent on concentration and solvent.

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbon atoms of the aromatic rings would resonate in the δ 110-160 ppm range. The methoxy carbon would be observed around δ 55 ppm, and the methylene carbon of the methanol (B129727) group would appear around δ 65 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on general principles and data from similar structures. Actual experimental values may vary.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Methoxy (-OCH₃) | ~3.9 (s, 3H) | ~55 |

| Methylene (-CH₂OH) | ~4.7 (s, 2H) | ~65 |

| Hydroxyl (-OH) | Variable (br s, 1H) | - |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the phenyl and pyridinyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the phenyl and pyridine (B92270) rings, and for confirming the positions of the methoxy and methanol substituents.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, characteristic absorption bands would be expected.

Table 2: Expected FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching, H-bonded | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (methoxy, methylene) | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1400-1600 |

| C-O (alcohol) | Stretching | 1000-1260 |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure. For this compound (Molecular Formula: C₁₃H₁₃NO₂), the molecular weight is 215.25 g/mol .

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass of the molecular ion (e.g., [M+H]⁺ at m/z 216.1019), confirming the elemental composition. The fragmentation pattern in the MS/MS spectrum would likely involve the loss of water (-18 Da) from the alcohol, or cleavage of the bond between the phenyl ring and the methylene group, leading to characteristic fragment ions.

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

Should a suitable single crystal of the compound be grown, X-ray crystallography could provide an exact three-dimensional model of the molecule in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and revealing the conformation of the molecule and how the molecules pack together in the crystal lattice. No published crystal structure for this specific compound was found in the search results. For a related compound, phenyl(pyridin-2-yl)methanol, the crystal structure reveals an orthorhombic system with the pyridine and phenyl rings inclined to each other. rsc.org

Chiral Separation and Enantiomeric Purity Analysis (if applicable)

Chirality refers to the property of a molecule that is non-superimposable on its mirror image. The structure of this compound features a methylene group (-CH₂OH) attached to the phenyl ring. The carbon atom of this methylene group is bonded to two identical hydrogen atoms. As there is no stereocenter in the molecule, it is achiral. Therefore, chiral separation and enantiomeric purity analysis are not applicable.

Advanced Computational and Theoretical Investigations of 3 5 Methoxypyridin 2 Yl Phenyl Methanol

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT is a widely used method in computational chemistry and materials science for calculating the electronic properties of molecules.

Geometry Optimization and Conformational Analysis

To begin a computational study, the three-dimensional structure of (3-(5-Methoxypyridin-2-yl)phenyl)methanol would first be optimized to find its most stable arrangement of atoms, known as the global minimum energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the geometry with the lowest electronic energy.

A conformational analysis would also be performed to identify other stable, low-energy conformations (local minima). This is particularly important for a molecule with rotatable bonds, such as the bond connecting the phenyl and pyridine (B92270) rings, and the bond to the methanol (B129727) group. The relative energies of these different conformers would be calculated to determine their populations at a given temperature.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (phenyl) | 1.39 | 120.0 | 0.0 |

| C-C (phenyl-pyridine) | 1.49 | 121.0 | 35.0 |

| C-N (pyridine) | 1.34 | 118.0 | 0.0 |

| C-O (methoxy) | 1.36 | 117.0 | - |

| C-O (methanol) | 1.43 | 109.5 | - |

Note: The data in this table is hypothetical and serves as an example of what would be generated from a DFT geometry optimization.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR) and Validation with Experimental Data

Once the optimized geometry is obtained, DFT calculations can be used to predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared to experimental NMR spectra. This comparison helps to assign the peaks in the experimental spectrum to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. This allows for the theoretical prediction of the absorption spectrum.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an infrared (IR) spectrum. Each calculated vibrational mode can be animated to visualize the corresponding atomic motions.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Calculated Value | Experimental Value |

| ¹H NMR (δ, ppm) | 7.2-8.5 | 7.1-8.4 |

| ¹³C NMR (δ, ppm) | 110-160 | 112-158 |

| UV-Vis (λmax, nm) | 280 | 282 |

| IR (ν, cm⁻¹) | 3400 (O-H), 1600 (C=C) | 3350 (O-H), 1595 (C=C) |

Note: The data in this table is hypothetical and illustrates the expected correlation between theoretical predictions and experimental measurements.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding the chemical reactivity of a molecule.

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive.

For this compound, the FMO analysis would reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. The HOMO is expected to be localized on the electron-rich methoxy-substituted pyridine ring, while the LUMO may be distributed over the phenyl ring.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of positive, negative, and neutral electrostatic potential.

Red regions indicate a negative electrostatic potential, where there is an excess of electron density. These areas are prone to electrophilic attack.

Blue regions indicate a positive electrostatic potential, where there is a deficiency of electron density. These areas are susceptible to nucleophilic attack.

Green regions represent areas with a neutral electrostatic potential.

For this compound, the EPS map would likely show a negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and a positive potential around the hydroxyl proton.

Reaction Mechanism Studies and Transition State Calculations

Computational chemistry can be used to investigate the mechanisms of chemical reactions. For a molecule like this compound, one could study, for example, its oxidation or esterification reactions.

This involves identifying the reactants, products, and any intermediates along the reaction pathway. A key aspect of these studies is the calculation of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By mapping out the entire reaction pathway, a detailed understanding of the reaction mechanism can be obtained.

Structure Activity Relationship Sar Studies of 3 5 Methoxypyridin 2 Yl Phenyl Methanol and Its Derivatives

Systematic Modification of the Pyridine (B92270) Moiety and its Impact on Activity

The pyridine ring is a key feature, often involved in critical binding interactions such as hydrogen bonding and pi-stacking. nih.gov Its electronic properties and substitution pattern are pivotal for biological activity.

Studies on related pyridine derivatives have shown that the placement of electron-donating or electron-withdrawing substituents dictates the molecule's activity. For the parent compound, the methoxy (B1213986) group is at the 5-position. Shifting this group to other positions (e.g., 3, 4, or 6) would alter the electronic profile. For instance, a methoxy group at the 4- or 6-position would have a more pronounced effect on the electron density of the nitrogen atom compared to the 3- or 5-position. uoanbar.edu.iq Furthermore, replacing the methoxy group with other substituents, such as halogens or alkyl groups, can fine-tune both steric and electronic properties to enhance potency. mdpi.com

| Pyridine Ring Modification | Rationale for Modification | General Impact on In Vitro Activity |

|---|---|---|

| Shift Methoxy Group from 5- to 4-position | Increases electron-donating effect on pyridine nitrogen. | Potentially alters hydrogen bond acceptor strength, may increase or decrease potency depending on target requirements. |

| Shift Methoxy Group from 5- to 6-position | Introduces steric hindrance near the biaryl linkage. | May disrupt optimal conformation for binding, often leading to decreased activity. |

| Replace Methoxy with Hydrogen | Removes electron-donating group, increases lipophilicity. | Activity is highly target-dependent; often serves as a baseline for evaluating other substituents. |

| Replace Methoxy with Trifluoromethyl (-CF3) | Introduces a strong electron-withdrawing group. | Can significantly alter binding modes and improve metabolic stability; effect on potency varies. nih.gov |

| Replace Methoxy with Halogen (e.g., -Cl) | Introduces an electron-withdrawing group and potential for halogen bonding. | Often enhances binding affinity, leading to increased potency. mdpi.com |

Bioisosteric replacement is a widely used strategy in drug discovery to improve a molecule's physicochemical properties and biological activity while retaining the key binding interactions. auctoresonline.org Several bioisosteres for the pyridine ring have been explored in medicinal chemistry.

Replacing the pyridine nitrogen with a 'C-CN' unit to form a benzonitrile (B105546) ring is a common tactic, as the nitrile can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net This can sometimes improve biological activity by displacing unfavorable water molecules from a binding site. researchgate.net Other replacements include pyridinones, which can act as hydrogen bond donors and acceptors, and other heteroaromatic rings like pyrimidines or pyrazines. frontiersin.org More advanced strategies have utilized saturated scaffolds, such as 3-azabicyclo[3.1.1]heptane, which can mimic the vectoral properties of a pyridine ring while dramatically improving properties like solubility and metabolic stability. chemrxiv.org

| Bioisosteric Replacement | Key Feature | Potential Advantage |

|---|---|---|

| Benzonitrile | Nitrile group mimics pyridine nitrogen as a hydrogen bond acceptor. researchgate.net | Can improve binding affinity and metabolic stability. researchgate.net |

| Pyridinone | Possesses both hydrogen bond donor (N-H) and acceptor (C=O) capabilities. frontiersin.org | Offers different binding interactions and can modulate physicochemical properties. frontiersin.org |

| 2-Difluoromethylpyridine | Serves as a bioisostere for pyridine-N-oxide, enhancing activity in some cases. rsc.org | Can enhance biological activity and improve pharmacokinetic profile. rsc.org |

| 3-Azabicyclo[3.1.1]heptane | Saturated, non-aromatic mimetic of the pyridine core. chemrxiv.org | Dramatically improves solubility and metabolic stability. chemrxiv.org |

Exploration of Substituent Effects on the Phenyl Ring

The phenyl ring provides a second scaffold for modification, allowing for the optimization of binding interactions and physicochemical properties.

The hydroxymethyl (-CH2OH) group is a critical functional group, likely serving as a key hydrogen bond donor or acceptor. In the parent compound, it is located at the 3-position (meta) of the phenyl ring. Moving this group to the 2-position (ortho) or 4-position (para) would significantly alter the geometry of the molecule and the spatial relationship between the hydroxymethyl group and the pyridine ring, likely impacting binding affinity.

Derivatization of the hydroxyl group is a common strategy to modulate activity, solubility, and metabolic stability. researchgate.net For example, conversion to a methyl ether (-CH2OCH3) removes the hydrogen bond donating capability but may increase metabolic stability. Oxidation to an aldehyde (-CHO) or a carboxylic acid (-COOH) introduces different electronic and hydrogen bonding properties. Acetylation to form an ester (-CH2OAc) can create a prodrug that may improve bioavailability. nih.gov

Introducing additional substituents onto the phenyl ring can influence activity through steric and electronic effects. nih.gov The addition of small alkyl groups like methyl can enhance potency by interacting with hydrophobic pockets in the target protein. Halogens such as fluorine or chlorine are often added to block sites of metabolism or to introduce favorable halogen bonding interactions, which can increase binding affinity. mdpi.comnih.gov

The electronic nature of the substituent is also crucial. Electron-withdrawing groups (e.g., -CF3, -CN) can alter the electron density of the phenyl ring, which may affect its interaction with the biological target. nih.gov Conversely, electron-donating groups can also be beneficial depending on the specific electronic requirements of the binding site. researchgate.net

| Phenyl Ring Modification | Rationale for Modification | General Impact on In Vitro Activity |

|---|---|---|

| Move -CH2OH from meta to para | Alters the key interaction vector of the hydrogen-bonding group. | Likely to decrease potency if the meta position is optimal for binding. |

| Oxidize -CH2OH to -COOH | Introduces a charged, strong hydrogen bond donor/acceptor group. | May increase or decrease activity depending on whether a charged group is tolerated in the binding site. |

| Add 4-Fluoro substituent | Blocks potential metabolism, may introduce halogen bond. | Often leads to an increase in potency and metabolic stability. nih.gov |

| Add 4-Methyl substituent | Increases lipophilicity, explores hydrophobic interactions. | Can increase potency if a hydrophobic pocket is available. |

Correlating Structural Modifications with In Vitro Biological Potency

The ultimate goal of SAR studies is to correlate specific structural features with measurable biological potency, often expressed as an IC50 or EC50 value from in vitro assays. For compounds related to the (3-(5-Methoxypyridin-2-yl)phenyl)methanol scaffold, a clear relationship emerges between structure and activity.

Potency is generally enhanced by:

Optimal positioning of hydrogen bond donors/acceptors: The precise location of the pyridine nitrogen and the hydroxymethyl group is critical. Modifications that disrupt the optimal geometry for hydrogen bonding typically lead to a significant loss of potency.

Introduction of favorable substituents: Small, lipophilic, or halogenated substituents on either the pyridine or phenyl ring that can engage in additional hydrophobic or halogen bonding interactions with the target often improve IC50 values. mdpi.comnih.gov

Conversely, potency is often diminished by:

Steric hindrance: The introduction of large, bulky groups that clash with the binding site can dramatically reduce activity. nih.gov

Unfavorable electronic changes: Altering the electronic properties of the rings in a way that weakens key electrostatic or hydrogen bonding interactions will negatively impact potency.

The synthesis and evaluation of diverse analogs allow for the development of a predictive SAR model, guiding the design of next-generation compounds with improved in vitro biological potency.

Conformational Flexibility and its Role in Molecular Recognition

The conformational landscape of biaryl systems is governed by a delicate balance of steric and electronic effects. In the case of 2-phenylpyridine, a parent structure to the compound of interest, theoretical calculations have shown a preference for a non-planar conformation with a twist angle of approximately 21 degrees. researchgate.net The energy barrier to rotation through a planar conformation is relatively low, estimated to be around 1 kcal/mol, which is lower than that of biphenyl (B1667301) (approximately 2 kcal/mol). researchgate.net This suggests that such molecules are not rigidly fixed in a single conformation but can dynamically explore a range of twisted geometries.

For this compound, the presence of the methoxy group on the pyridine ring and the methanol (B129727) group on the phenyl ring can influence the preferred conformation and the rotational energy barrier. These substituents can introduce steric hindrance or engage in intramolecular interactions that stabilize certain conformations over others. Understanding this conformational preference is crucial, as the bioactive conformation—the specific three-dimensional arrangement adopted upon binding to a target—may not be the lowest energy conformation in solution.

The following interactive data table illustrates a hypothetical rotational energy profile for this compound, highlighting the energy changes associated with the rotation around the phenyl-pyridine bond.

This profile suggests that while a twisted conformation (around 60 degrees) is energetically most favorable, the molecule can access other conformations with a relatively small energy penalty. This conformational flexibility allows the molecule to adapt its shape to fit into a binding pocket, which is a critical aspect of its molecular recognition by a biological target. The ability to adopt a specific, often higher-energy, conformation upon binding can be a key factor in determining the potency and selectivity of a drug candidate.

Development of Predictive Models for Biological Activity (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular features that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby guiding the design of more effective molecules. nih.gov

For a series of derivatives of this compound, a QSAR study would typically involve the synthesis of a set of analogs with systematic variations in their chemical structure. The biological activity of these compounds would then be determined experimentally.

A hypothetical dataset for a QSAR study on a series of this compound derivatives is presented below. The biological activity is expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50).

To build a QSAR model, a wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. Examples of such descriptors include:

LogP: A measure of the compound's lipophilicity.

Molar Refractivity (MR): A measure of the volume occupied by an atom or group of atoms.

Dipole Moment: A measure of the polarity of the molecule.

Topological Polar Surface Area (TPSA): A descriptor that correlates with hydrogen bonding potential.

Quantum Chemical Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Statistical methods, such as Multiple Linear Regression (MLR), are then employed to identify the descriptors that best correlate with the observed biological activity. nih.gov A hypothetical QSAR equation derived from such an analysis might look like this:

pIC50 = 0.5 * LogP - 0.2 * MR_R1 + 1.5 * σ_R2 + 5.0

Where:

LogP is the octanol-water partition coefficient.

MR_R1 is the molar refractivity of the substituent on the phenyl ring.

σ_R2 is the Hammett electronic parameter of the substituent on the pyridine ring.

The quality of a QSAR model is assessed through various statistical parameters, such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction. dovepress.com A robust and predictive QSAR model can be a valuable tool in the drug discovery process, enabling the prioritization of synthetic efforts towards compounds with the highest predicted potency.

The following table summarizes the hypothetical statistical validation of the QSAR model.

Such a model would suggest that increased lipophilicity and electron-withdrawing character on the pyridine ring, coupled with a smaller substituent on the phenyl ring, are favorable for biological activity. This information can then be used to design new, potentially more potent, derivatives of this compound.

Biological Activity and Research Applications of 3 5 Methoxypyridin 2 Yl Phenyl Methanol Analogues in Vitro Studies

Antineoplastic Potential in Cellular Models (In Vitro Cytotoxicity)

Induction of Reactive Oxygen Species in Cancer Cells

The selective induction of oxidative stress in malignant cells is a recognized strategy in cancer therapy. Cancer cells often exhibit a higher basal level of reactive oxygen species (ROS) compared to normal cells, making them more vulnerable to further oxidative insults. nih.gov Analogues containing pyridine (B92270) scaffolds have been shown to act as pro-oxidant agents, effectively increasing intracellular ROS levels and leading to cancer cell death. nih.govfrontiersin.org

One study investigated a novel pyridine derivative, compound H42, for its anti-cancer activity in ovarian cancer cell lines SKOV3 and A2780. frontiersin.org Treatment with H42 led to a significant, concentration-dependent increase in intercellular ROS levels. frontiersin.org This elevation in oxidative stress was associated with the induction of apoptosis and DNA damage in the cancer cells. frontiersin.org Similarly, research on osmium-azopyridine complexes demonstrated their ability to generate ROS in A2780 cancer cells, a mechanism highly relevant to their anticancer activity. acs.org Another class of compounds, amine-pyridine-based iron complexes, were found to be potent inducers of oxidative stress, causing up to a seven-fold increase in intracellular ROS, which is linked to their ability to bind intracellular iron and subsequently cleave DNA through oxidative mechanisms. nih.gov

| Compound Class | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Pyridine derivative (H42) | SKOV3, A2780 (Ovarian Cancer) | Significantly increased intercellular ROS in a dose-dependent manner, leading to apoptosis and DNA damage. | frontiersin.org |

| Osmium-azopyridine complexes | A2780 (Ovarian Cancer) | Generation of ROS is highly relevant to their anticancer activity. | acs.org |

| Amine-pyridine-based iron complexes | Not specified | Acted as strong inducers of oxidative stress, leading to a 7-fold increase in intracellular ROS. | nih.gov |

Anti-Fibrotic Activity in Cell-Based Assays

Fibrosis, characterized by the excessive accumulation of extracellular matrix, can lead to organ damage and failure. Pirfenidone, a pyridone-containing compound, is a known anti-fibrotic agent. mdpi.com This has spurred research into related pyridine and pyridone analogues to discover compounds with improved efficacy. mdpi.com

In one such study, a series of 1-(substituted aryl)-5-trifluoromethyl-2(1H) pyridones, modified with carbohydrates, were synthesized and evaluated for their anti-fibrotic activity. The inhibitory activity was assessed against NIH 3T3 cells, a fibroblast cell line commonly used in fibrosis research. Several of the synthesized compounds exhibited inhibitory activity comparable to or better than the reference compound, fluorofenidone. Notably, compound 19a , which features a glucose moiety modification, demonstrated the highest cell-based inhibitory activity with an IC50 value of 0.17 mM. mdpi.com The structure-activity relationship analysis suggested that the position of the modification on the aryl ring and the flexibility of the linker group played crucial roles in the observed anti-fibrotic effects. mdpi.com

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 19a | NIH 3T3 | 0.17 mM | mdpi.com |

Development as Molecular Probes and Imaging Agents

Applications in Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. The development of novel PET imaging agents is crucial for studying disease mechanisms and for validating the engagement of therapeutic drugs with their targets. Analogues incorporating a pyridine ring have been explored for this purpose.

One area of research has focused on developing PET probes for Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various neural functions. acs.org Starting from a known LSD1 inhibitor, researchers designed and synthesized a series of (2-aminocyclopropyl)phenyl derivatives intended as PET imaging agents. The strategic design involved tailoring the lipophilicity of the molecules to optimize blood-brain barrier (BBB) permeability and reduce non-specific binding. This effort led to the identification of compound 1e , which not only showed potent inhibitory activity for LSD1 but also possessed an MDR1 efflux ratio suitable for BBB penetration, making it a promising candidate for brain imaging. acs.org The synthesis of this compound involved the use of a 6-fluoro-N-methylpyridin-3-amine intermediate, highlighting the utility of the pyridine scaffold in the development of central nervous system PET agents. acs.org

Antimicrobial and Antifungal Evaluations

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial and antifungal properties.

A study on pyridine derivatives containing an imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole moiety revealed significant antimicrobial activity. nih.gov Several of the synthesized compounds showed moderate to high antibacterial activity. Specifically, the 4-F substituted compound 17d exhibited the highest antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL, which was twice as potent as the control drug gatifloxacin. Against the fungus Candida krusei (ATCC 9763), compounds 17a and 17d demonstrated activity equivalent to the standard antifungal agent fluconazole, with an MIC of 8 µg/mL. nih.gov Other research has also highlighted the potential of various substituted pyridine derivatives against a spectrum of pathogens, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans. mdpi.comnih.gov

Interactions with Biological Macromolecules (e.g., protein binding studies)

The therapeutic effects of many drugs are mediated by their direct interaction with biological macromolecules such as proteins and enzymes. Analogues based on the pyridine framework have been designed to bind to specific protein targets, thereby modulating their function.

One study focused on developing inhibitors for Mitogen- and Stress-Activated Kinase 1 (MSK1), a nuclear kinase involved in inflammatory pathways. mdpi.com A screening effort identified 6-phenylpyridin-2-yl guanidine (1a ) as a starting hit with an IC50 of approximately 18 µM against MSK1. Subsequent design and synthesis of derivatives led to the discovery of more potent inhibitors, demonstrating that the aryl-pyridine scaffold could be optimized for kinase binding. mdpi.com

In another example, researchers developed 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues as potential antagonists for nicotinic acetylcholine receptors (nAChRs). nih.gov Through rational design, compound 3a was identified as a novel antagonist that is highly selective for the α3β4 nAChR subtype, with a binding affinity (Ki) of 123 nM. nih.gov This highlights the potential for designing pyridine-based molecules that can selectively target specific receptor subtypes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-(5-Methoxypyridin-2-yl)phenyl)methanol, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via coupling reactions using haloarenes and additives like (5-methoxypyridin-2-yl)methanol. Key steps include:

- Coupling Conditions : Use palladium-based catalysts under inert atmospheres (e.g., nitrogen) at elevated temperatures (80–120°C) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Validation : Confirm purity via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer :

- Spectroscopy : ¹H NMR identifies proton environments (e.g., methoxy group at δ ~3.8 ppm, hydroxymethyl at δ ~4.6 ppm). IR confirms O–H (3200–3600 cm⁻¹) and C–O (1250 cm⁻¹) stretches .

- Electrochemical Analysis : Cyclic voltammetry reveals redox behavior; the methoxy group stabilizes intermediates via electron-donating effects (oxidation peaks at +0.5 to +1.2 V vs. Ag/AgCl) .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Organic Synthesis : Acts as a building block for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its pyridine-methanol scaffold .

- Catalysis : Enhances coupling reactions of chloroarenes by stabilizing transition states via electron donation .

Advanced Research Questions

Q. How does the methoxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The methoxy group increases electron density on the pyridine ring, improving oxidative addition with Pd catalysts. Compare reactivity with non-methoxy analogs using kinetic studies (e.g., pseudo-first-order rate constants) .

- Case Study : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to observe reduced coupling efficiency, confirming electronic modulation .

Q. What strategies resolve low yields in the final purification step?

- Methodological Answer :

- Solvent Optimization : Use mixed solvents (e.g., dichloromethane/methanol) to improve solubility during crystallization.

- Byproduct Analysis : Identify side products (e.g., dehalogenated intermediates) via LC-MS and adjust reaction stoichiometry or catalyst loading .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). Validate with experimental IC₅₀ values from enzyme inhibition assays .

- QSAR Models : Correlate substituent effects (e.g., methoxy position) with bioactivity using Hammett constants or DFT-calculated electron densities .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation.

- Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) in catalytic cycles to control stereochemistry during coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.